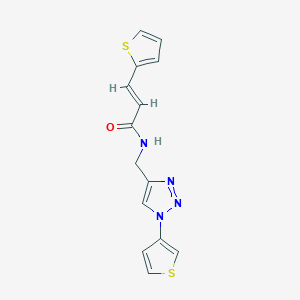
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a hybrid molecule that combines thiophene and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring and a 1,2,3-triazole unit linked through an acrylamide structure. The presence of these functional groups contributes to its biological activity:
- Molecular Formula : C12H10N4S2
- Molecular Weight : 270.36 g/mol
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of pharmacological activities including:
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Many studies have demonstrated that triazole compounds can inhibit the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : Compounds containing thiophene and triazole rings have been evaluated for their anti-inflammatory potential.
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial activity. A study highlighted that certain 1,2,3-triazole derivatives possess potent antifungal properties, particularly against Candida species and Aspergillus species . The mechanism often involves disruption of fungal cell membrane integrity.
Anticancer Activity
Numerous studies have reported the anticancer potential of triazole-containing compounds. For instance:
- Cell Growth Inhibition : Research demonstrated that specific triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 µM against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene and triazole derivatives have been investigated in various models. One study found that certain compounds effectively reduced carrageenan-induced paw edema in animal models, suggesting potential for treating inflammatory diseases .
Study 1: Anticancer Activity
In a study assessing the anticancer activity of synthesized triazole derivatives, several compounds showed significant cytotoxicity against human cancer cell lines. For example, a derivative with an IC50 value of 0.8 µM was noted for its selectivity towards HepG2 cells, indicating its potential as a therapeutic agent .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of thiophene-triazole hybrids demonstrated their ability to inhibit COX-2 enzyme activity with an IC50 value as low as 0.12 µM . This suggests that these compounds could serve as effective anti-inflammatory agents.
Data Tables
| Activity Type | IC50 Values | Cell Lines / Pathogens |
|---|---|---|
| Anticancer | 1.02 - 74.28 µM | MCF-7, HT-29, MOLT-4 |
| Anti-inflammatory | 0.12 µM | COX-2 enzyme |
| Antifungal | Varies | Candida spp., Aspergillus spp. |
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(4-3-13-2-1-6-21-13)15-8-11-9-18(17-16-11)12-5-7-20-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOZYHNAVWQSG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














